N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the furan and pyridine moieties: These can be introduced through nucleophilic substitution or coupling reactions.
Attachment of the sulfanyl group: This step may involve the use of thiol reagents under mild conditions.
Final acylation: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Agriculture: The compound could be explored for its use as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound could interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-7-4-6-16(2)21(17)25-20(29)15-31-23-27-26-22(18-9-11-24-12-10-18)28(23)14-19-8-5-13-30-19/h4-13H,3,14-15H2,1-2H3,(H,25,29) |
InChI Key |
YDQQXSJHUIPCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)C |
Origin of Product |
United States |
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